
4-Chloro-2-ethyl-6-iodoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethyl-6-iodoquinazoline is a chemical compound with the molecular formula C10H8ClIN2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-6-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 2-ethylquinazoline with iodine and a chlorinating agent such as phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-ethyl-6-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products:
- Substituted quinazolines with various functional groups.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethyl-6-iodoquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors used in cancer treatment.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethyl-6-iodoquinazoline involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Chloro-6-iodoquinazoline: Another halogenated quinazoline with similar reactivity but different substitution patterns.
2-Ethyl-4-chloroquinazoline: Lacks the iodine atom, affecting its reactivity and applications.
6-Iodo-2-methylquinazoline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 4-Chloro-2-ethyl-6-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C10H8ClIN2 |
|---|---|
Peso molecular |
318.54 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-6-iodoquinazoline |
InChI |
InChI=1S/C10H8ClIN2/c1-2-9-13-8-4-3-6(12)5-7(8)10(11)14-9/h3-5H,2H2,1H3 |
Clave InChI |
YKJHLDQTFAVUGC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


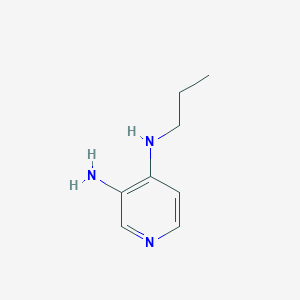
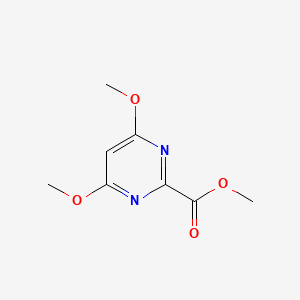
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)


![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)

![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
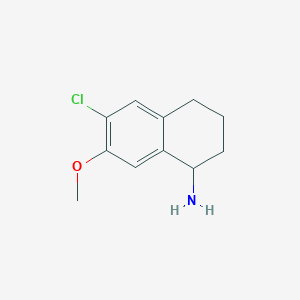
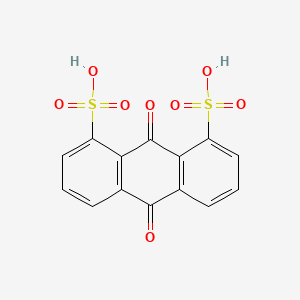
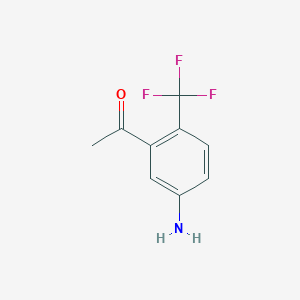
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)
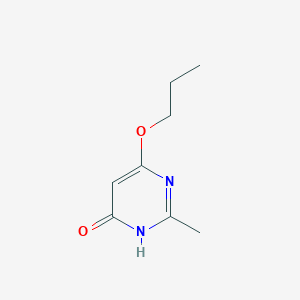
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
